1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16(21-17-18-7-10-24-17)12-5-8-22(9-6-12)11-15-19-13-3-1-2-4-14(13)20-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSWIBBUWCNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals.
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to a range of biological effects.
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A benzimidazole moiety, known for its role in various biological activities.
- A thiazole ring, which is often associated with antimicrobial and anticancer properties.
- A piperidine core that enhances the bioavailability and pharmacological profile of the molecule.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole and thiazole exhibit significant anticancer properties. For instance, compounds similar to 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown potent cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | HepG2 | 4.8 | Induces apoptosis |
| 4g | HepG2 | 5.1 | Induces apoptosis |
| 4b | A549 | 56.9 | Cell cycle arrest |
| 4g | A549 | 53.2 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against liver cancer cells (HepG2) compared to lung cancer cells (A549) .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I, which is crucial for DNA replication .
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It can disrupt normal cell cycle progression, particularly in cancerous cells, thereby preventing their division and growth .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on HepG2 Cells : A series of benzimidazole derivatives showed enhanced cytotoxicity against HepG2 cells, with specific emphasis on compounds that induce apoptosis through mitochondrial pathways .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities between the compound and target proteins involved in cancer progression, suggesting a mechanism where it acts as a competitive inhibitor .
- Thiazole Derivatives : Research on thiazole-containing compounds revealed their potential as antitumor agents, with specific structural features correlating with increased activity against various cancer cell lines .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the significance of benzo[d]imidazole and thiazole derivatives in the search for new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its efficacy against Mtb, with promising results indicating its potential as a selective inhibitor.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives based on the benzo[d]imidazole and thiazole framework, including the target compound. The synthesized compounds were characterized using techniques like NMR and mass spectrometry. In vitro tests revealed that certain derivatives exhibited significant anti-tubercular activity, with IC50 values as low as 2.03 μM against Mtb strains. Notably, these compounds showed little to no toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM, indicating a favorable safety profile .
Broader Therapeutic Potential
Beyond antimycobacterial activity, derivatives of benzo[d]imidazole and thiazole have shown promise in various therapeutic areas:
Antimicrobial Activity
Several studies have reported the antibacterial properties of imidazole-containing compounds against a range of pathogens including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar scaffolds exhibited potent activity against these bacteria, suggesting that modifications to the benzo[d]imidazole structure could enhance antimicrobial efficacy .
Anticancer Properties
Research has indicated that certain benzo[d]imidazole derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structural features that confer these activities are being actively studied to develop targeted therapies for various cancers.
Summary of Findings
The following table summarizes key findings related to the applications of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide:
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Physicochemical Properties
- LogP and Solubility : The target compound’s logP is likely lower than naphthyl-thiazole derivatives () due to the polar carboxamide. Ethoxybenzothiazole derivatives () may exhibit higher lipophilicity .
- Stability : Oxalate salts () enhance stability, whereas free bases (target compound) require formulation optimization .
Research Findings and Implications
- Anticancer Potential: Benzimidazole-thiazole hybrids (e.g., ) show promise in apoptosis induction, with the piperidine carboxamide likely modulating caspase activation .
- Antimicrobial Efficacy : Thiazole sulfonamides (e.g., 7c) outperform carboxamides against Gram-positive bacteria, but the target compound may excel in fungal targets due to benzimidazole’s DNA topoisomerase inhibition .
- Kinase Selectivity : The ethoxybenzothiazole derivative () targets tyrosine kinases, while the thiazol-2-yl carboxamide (target) could inhibit serine/threonine kinases .
Q & A
Q. What synthetic methodologies are reported for preparing 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and related analogs?
The synthesis typically involves coupling a benzimidazole-containing intermediate with a thiazol-2-amine via a carboxamide linkage. For example:
- Step 1 : Preparation of the benzimidazole-piperidine intermediate using methods analogous to those described for (1H-benzo[d]imidazol-2-yl)methanamine derivatives .
- Step 2 : Activation of the carboxylic acid (e.g., piperidine-4-carboxylic acid) using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or pyridine), followed by reaction with thiazol-2-amine .
- Step 3 : Purification via column chromatography and validation by ¹H/¹³C NMR and HPLC (>98% purity) .
Q. How is the structural integrity of the compound confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR : Peaks corresponding to the benzimidazole (δ ~7.1–8.3 ppm), piperidine (δ ~1.5–3.5 ppm), and thiazole (δ ~6.8–7.5 ppm) moieties .
- Mass spectrometry (ESI-MS or HRMS) : Molecular ion peaks matching the theoretical m/z value (e.g., [M+H]⁺) .
- HPLC : Retention time consistency and purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for benzimidazole-thiazole hybrids?
- Benzimidazole modifications : Substitution at the 1H-position (e.g., methyl or fluorobenzyl groups) enhances metabolic stability and target affinity .
- Thiazole ring : The 2-amino thiazole group is critical for hydrogen bonding with biological targets (e.g., kinases or microbial enzymes) .
- Piperidine spacer : Flexibility of the piperidine ring influences conformational adaptability in receptor binding .
Example: Replacing piperidine with rigid aromatic scaffolds reduced antimicrobial activity by 40% in analogs .
Q. How are biological activities evaluated, and what contradictory findings exist?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values ranging 2–20 µg/mL .
- Anticancer screening : NCI-60 cell line panels reveal selective cytotoxicity (e.g., GI₅₀ < 10 µM in leukemia cells) linked to topoisomerase inhibition .
- Contradictions : Some studies report poor solubility (logP > 3.5) limiting in vivo efficacy despite strong in vitro activity .
Q. What analytical challenges arise in stability and degradation studies?
- Hydrolytic degradation : The amide bond is susceptible to cleavage under acidic/basic conditions, requiring pH-controlled formulations .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, with TGA confirming <5% weight loss below 150°C .
- Oxidative stress : LC-MS identifies sulfoxide derivatives when exposed to H₂O₂, necessitating antioxidant additives in formulations .
Q. How can researchers resolve discrepancies in synthetic yields or bioactivity data?
- Yield optimization : Switching solvents (e.g., from DCM to DMF) improved yields from 6% to 39% in analogous piperidine-carboxamide syntheses .
- Bioactivity variability : Stereochemical purity (e.g., R vs. S configurations in tetrahydronaphthalene analogs) can cause 10-fold differences in potency, necessitating chiral HPLC validation .
Q. What computational tools are used to predict binding modes or pharmacokinetics?
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets (e.g., CDK9 or histamine H4 receptors) .
- ADMET predictions : SwissADME forecasts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4-mediated metabolism .
Methodological Best Practices
Q. How are analytical methods validated for quality control?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
